The Versatile Scaffold: A Technical Guide to 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
The Versatile Scaffold: A Technical Guide to 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiophene Core
In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold stands out as a privileged structure, consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique electronic properties and rigid bicyclic nature make it an ideal framework for the design of novel therapeutics. This guide focuses on a specific, highly functionalized derivative, 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 550998-58-8), a key building block in the synthesis of complex pharmaceutical agents. Its strategic placement of a methoxy group and a methyl ester provides synthetic handles for extensive chemical modification, allowing for the fine-tuning of pharmacological properties.[3] This molecule serves as a critical starting material for developing compounds targeting a range of diseases, including cancer, inflammation, and infections.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
| Property | Value | Reference |
| CAS Number | 550998-58-8 | [4] |
| Molecular Formula | C₁₁H₁₀O₃S | [4] |
| Molecular Weight | 222.26 g/mol | [4] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | 345°C at 760 mmHg | |
| Purity | Typically >95% | [5] |
| Storage | Store in a dry, sealed place |
Synthesis of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
The synthesis of the title compound can be achieved through a multi-step process. A common route involves the initial synthesis of the corresponding carboxylic acid, followed by esterification. The following protocol is a representative synthesis based on established methodologies for related benzothiophene derivatives.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 6-methoxybenzo[b]thiophene-2-carboxylic acid (Intermediate C) [6]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (Z)-2-mercapto-3-(3-methoxyphenyl)acrylic acid in dry tetrahydrofuran (THF).
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Cyclization: To the stirred solution, add a solution of iodine (I₂) in dry THF dropwise at room temperature. The iodine acts as an oxidizing agent to facilitate the intramolecular cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 6-methoxybenzo[b]thiophene-2-carboxylic acid.
Part 2: Esterification to 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (Final Product E)
-
Reaction Setup: Suspend the synthesized 6-methoxybenzo[b]thiophene-2-carboxylic acid in methanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester. Further purification can be achieved by column chromatography or recrystallization to yield the final product.
Applications in Drug Discovery and Development
6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester is a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The benzothiophene core is a key pharmacophore in a variety of clinically used drugs and investigational agents.
Role as a Scaffold for Kinase Inhibitors
Many protein kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The benzo[b]thiophene scaffold can serve as such a core. The methoxy and methyl ester groups on the title compound provide convenient points for chemical elaboration to introduce functionalities that can interact with specific amino acid residues in the kinase active site, thereby conferring potency and selectivity.[6]
Caption: Conceptual signaling pathway illustrating kinase inhibition by a benzothiophene-based drug.
Precursor to Selective Estrogen Receptor Modulators (SERMs)
A notable application of related benzothiophene derivatives is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[7] Raloxifene, which features a 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene core, is used for the prevention and treatment of osteoporosis in postmenopausal women. The 6-methoxy-substituted benzothiophene is a key intermediate in the synthesis of such compounds, where the methoxy group can be later deprotected to reveal the crucial hydroxyl group for receptor binding.
Potential in Neurodegenerative Diseases
The benzothiophene scaffold has also been explored for the development of agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7] Derivatives have been investigated as inhibitors of enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are key targets in the management of these conditions.[7][8] The structural features of 6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester make it a suitable starting point for the synthesis of libraries of compounds to be screened for such activities.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for evaluating a novel benzothiophene derivative, synthesized from the title compound, as a kinase inhibitor.
-
Compound Preparation: Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions of the stock solution in an appropriate assay buffer.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the appropriate peptide or protein substrate, and ATP.
-
Incubation: Add the serially diluted test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle). Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the signal from each well. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
References
- Aggarwal, N., & Kumar, R. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Turkish Journal of Chemistry, 41(6), 969-995.
- Shafiei, M., et al. (2020). An overview of benzo [b] thiophene-based medicinal chemistry.
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American Elements. (n.d.). 550998-58-8. Retrieved from [Link]
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Mol-Instincts. (n.d.). Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]
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MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid... Retrieved from [Link]
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abcr Gute Chemie. (n.d.). AB386960 | CAS 550998-58-8. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 6-methoxybenzo[b]thiophene-2-carboxylate. Retrieved from [Link]
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PMC. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]
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MDPI. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
- Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
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University of Bari Aldo Moro. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health. (2022). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. Retrieved from [Link]
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